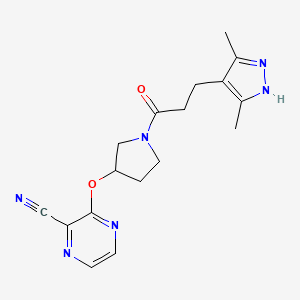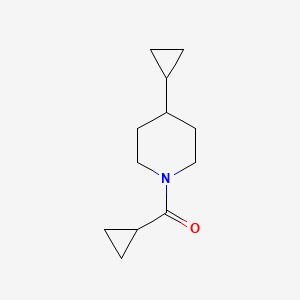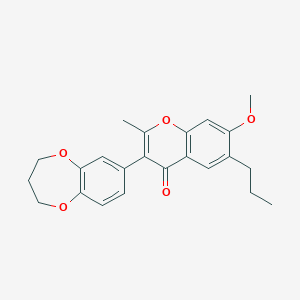
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O5 and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into synthesizing novel compounds with the core structure of chromen-4-one derivatives, which include efforts to understand their chemical properties and the development of methods for their synthesis. These efforts aim to explore the compounds' potential in various biological applications. For instance, studies have reported on the synthesis of chromen-4-one derivatives through reductive amination, showcasing their significant antibacterial and antifungal activities. Such studies provide a foundation for further exploration of chromen-4-one derivatives in medicinal chemistry (Mandala et al., 2013).
Antimicrobial Activity
Several studies have synthesized and evaluated chromen-4-one derivatives for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. Research into these compounds includes not only their synthesis but also molecular docking studies to understand their interactions with biological targets, further underlining their relevance in developing new antimicrobial strategies (Mandala et al., 2013).
Photochemical Studies
The photochemical behavior of chromen-4-one derivatives has also been a subject of study, revealing insights into their reactivity under UV light and potential for synthesizing novel compounds through photo-reorganization. These investigations contribute to a broader understanding of chromen-4-one chemistry and its applications in synthesizing complex molecular structures (Dalal et al., 2017).
Molecular Docking and Pharmacological Studies
Research on chromen-4-one derivatives extends to their pharmacological potential, with studies employing molecular docking to predict their interactions with biological targets. Such work aims to identify promising candidates for further development as therapeutic agents, particularly in the context of antimicrobial and anticancer activities. The exploration of these compounds through both synthesis and computational studies highlights their versatility and potential in drug discovery (Okasha et al., 2022).
Anticancer Activities
Investigations into the anticancer properties of chromen-4-one derivatives have shown promising results, with certain compounds exhibiting the ability to induce apoptosis in cancer cells. These studies not only contribute to the understanding of these compounds' mechanisms of action but also highlight their potential as scaffolds for developing new anticancer therapies (Sakagami et al., 2015).
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-6-15-11-17-20(13-19(15)25-3)28-14(2)22(23(17)24)16-7-8-18-21(12-16)27-10-5-9-26-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZISGWWVVEOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
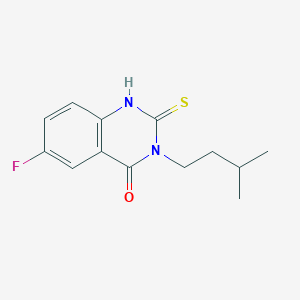
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
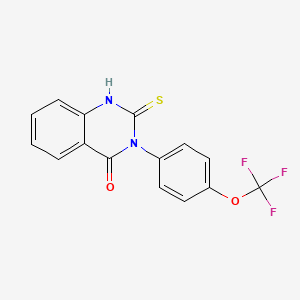
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

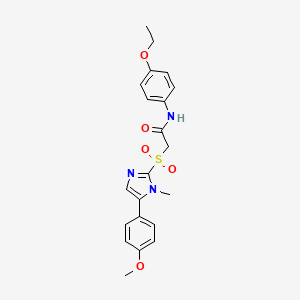
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
